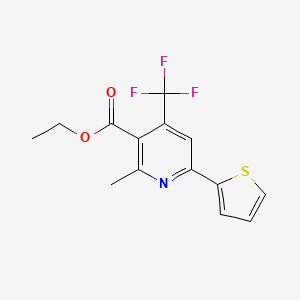

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate

Description

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate is a nicotinic acid derivative featuring a trifluoromethyl group at position 4, a methyl group at position 2, and a thiophen-2-yl substituent at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds relevant in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C14H12F3NO2S |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

ethyl 2-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)12-8(2)18-10(11-5-4-6-21-11)7-9(12)14(15,16)17/h4-7H,3H2,1-2H3 |

InChI Key |

GRUQGLNKIQVLCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=CS2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-6-(thiophen-2-yl)nicotinic acid with ethyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The thiophene ring contributes to the compound’s stability and reactivity, facilitating its binding to target molecules.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical differences between the target compound and its analogs:

Physicochemical and Functional Differences

- Electronic Effects: The thiophen-2-yl group in the target compound introduces sulfur-mediated hydrogen bonding and π-π stacking capabilities, which are absent in analogs with phenyl or p-tolyl groups (e.g., 200879-75-0) .

- Trifluoromethyl groups universally improve metabolic stability across analogs, but the thiophene in the target compound could introduce unique degradation pathways .

Spectroscopic Properties :

- Analogs such as Ethyl 4-(4-methoxyphenyl)-2-methyl-6-(p-tolyl)nicotinate (4h) exhibit distinct ¹³C NMR signals (e.g., δ 198.01 for carbonyl groups) and FT-IR peaks (1675 cm⁻¹ for ester C=O), suggesting that the target compound’s thiophene would similarly influence its spectral profile .

Biological Activity

Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an overview of its biological activities, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H10F3N1O2S1

- Molecular Weight : 299.27 g/mol

- CAS Number : Not available in the provided sources.

1. Antifibrotic Activity

Recent studies have shown that compounds similar to this compound exhibit significant antifibrotic properties. For instance, derivatives with similar structural motifs were evaluated for their ability to inhibit collagen production in hepatic stellate cells, which are crucial in the development of liver fibrosis.

Key Findings :

- IC50 Values : Compounds with ethyl groups on the substituent exhibited better antifibrotic activity compared to those with hydrogen atoms. For example, compounds with IC50 values around 45.69 μM were identified as effective antifibrotic agents .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Compound 12m | 45.69 | Inhibits collagen production |

| Compound 12q | 45.81 | Inhibits collagen production |

2. Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research has indicated that trifluoromethyl-pyridine derivatives possess significant cytotoxic effects against various cancer cell lines.

Case Study :

A study on related trifluoromethylpyridines demonstrated that these compounds could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The structural similarity of this compound suggests it may exhibit comparable antitumor properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Collagen Synthesis : By inhibiting collagen prolyl-4-hydroxylase, the compound reduces collagen accumulation in fibrotic tissues.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to decreased tumor viability.

- Modulation of Signaling Pathways : The presence of trifluoromethyl groups may enhance interactions with biological targets involved in cell signaling pathways related to fibrosis and cancer progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves esterification of the corresponding nicotinic acid derivative with ethanol under acid catalysis (e.g., sulfuric acid) and reflux conditions. For analogs like Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate, sodium ethoxide is used as a base to promote condensation reactions . Optimization includes adjusting molar ratios, solvent polarity (e.g., ethanol vs. acetonitrile), and reaction time to maximize yield. Microwave-assisted synthesis may enhance efficiency for similar trifluoromethylated compounds .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methyl, thiophene, trifluoromethyl groups) and confirm regiochemistry .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects byproducts from incomplete esterification or side reactions .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns, critical for structural validation .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodology : The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., Ethyl nicotinate) show increased metabolic stability and resistance to hydrolysis. Computational tools like COSMO-RS predict solubility parameters, while X-ray crystallography (via SHELX refinement) reveals steric and electronic effects on molecular packing .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) inform reactivity studies of this compound?

- Methodology : Single-crystal X-ray diffraction data refined using SHELXL provide bond lengths, angles, and torsion angles critical for understanding steric hindrance and electron distribution. For example, the thiophene ring’s dihedral angle relative to the pyridine core affects π-π stacking in target binding. SHELXPRO can model disorder or twinning in crystals, essential for interpreting reactivity in solid-state reactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Comparative SAR Analysis : Test structural analogs (e.g., replacing thiophene with phenyl or altering ester groups) to isolate substituent effects. For instance, Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate exhibits higher antiviral activity than methyl esters due to enhanced bioavailability .

- Dose-Response Curves : Use standardized assays (e.g., IC₅₀ measurements) to account for variability in cell lines or enzymatic preparations. Contradictions may arise from differences in assay conditions (e.g., pH, serum protein binding) .

Q. How to design experiments investigating the thiophene substituent’s role in target binding?

- Methodology :

- Molecular Docking : Compare docking scores of thiophene-containing vs. non-thiophene analogs (e.g., phenyl-substituted) using protein structures (e.g., viral proteases or kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess hydrophobic vs. π-interactions .

- Fluorescence Quenching : Monitor conformational changes in target proteins upon ligand binding using tryptophan fluorescence .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic inhibition?

- Methodology :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive, non-competitive) and Ki values. For example, trifluoromethyl groups may act as transition-state mimics in hydrolase inhibition .

- Isotopic Labeling : Use ¹⁹F NMR to track fluorine interactions with active-site residues, leveraging the trifluoromethyl group as a probe .

- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues disrupted by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.